2,5-dimethyl-2H-1,4-thiazin-3(4H)-one
Description
Properties
Molecular Formula |
C6H9NOS |
|---|---|
Molecular Weight |
143.21 g/mol |
IUPAC Name |
2,5-dimethyl-4H-1,4-thiazin-3-one |
InChI |
InChI=1S/C6H9NOS/c1-4-3-9-5(2)6(8)7-4/h3,5H,1-2H3,(H,7,8) |
InChI Key |
RBNXMTOZKQODFE-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)NC(=CS1)C |
Origin of Product |
United States |
Advanced Spectroscopic and Crystallographic Elucidation of 2,5 Dimethyl 2h 1,4 Thiazin 3 4h One
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment
NMR spectroscopy is an indispensable tool for mapping the precise atomic connectivity and chemical environment of a molecule in solution. For 2,5-dimethyl-2H-1,4-thiazin-3(4H)-one, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques provides a complete picture of its covalent framework.
The ¹H NMR spectrum of 2,5-dimethyl-2H-1,4-thiazin-3(4H)-one is expected to reveal distinct signals corresponding to each unique proton environment in the molecule. Based on the analysis of similar heterocyclic systems, the anticipated chemical shifts (δ) and coupling patterns provide a clear proton map.
The N-H proton of the amide group is expected to appear as a broad singlet in the downfield region, typically around δ 10.0-11.0 ppm, although its exact position and broadness can be influenced by solvent and concentration. The vinyl proton at the C6 position should resonate as a singlet around δ 7.0-7.5 ppm. The methine proton at the C2 position, being adjacent to the sulfur atom and a methyl group, is anticipated to be a quartet at approximately δ 3.5-4.0 ppm, coupled to the protons of the C2-methyl group.
The methyl group attached to the C5 position, being on a double bond, is expected to appear as a singlet around δ 2.0-2.5 ppm. The methyl group at the C2 position will likely be a doublet in the upfield region, around δ 1.3-1.6 ppm, due to coupling with the C2-proton.
Table 1: Predicted ¹H NMR Data for 2,5-Dimethyl-2H-1,4-thiazin-3(4H)-one
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| N-H | 10.0 - 11.0 | br s |
| C6-H | 7.0 - 7.5 | s |
| C2-H | 3.5 - 4.0 | q |
| C5-CH₃ | 2.0 - 2.5 | s |
Note: Predicted values are based on analogous structures and may vary based on solvent and experimental conditions. s = singlet, d = doublet, q = quartet, br s = broad singlet.
The ¹³C NMR spectrum provides complementary information, detailing the carbon skeleton of the molecule. Each carbon atom in a unique electronic environment will give rise to a distinct signal.
The carbonyl carbon (C3) of the amide group is expected to be the most downfield signal, typically appearing in the range of δ 165-175 ppm. The olefinic carbons, C5 and C6, are predicted to resonate around δ 120-140 ppm. The C2 carbon, bonded to both sulfur and a methyl group, should appear further upfield, likely in the δ 50-60 ppm range. The two methyl carbons will have the most upfield shifts, with the C5-methyl carbon expected around δ 15-20 ppm and the C2-methyl carbon at a similar chemical shift.
Table 2: Predicted ¹³C NMR Data for 2,5-Dimethyl-2H-1,4-thiazin-3(4H)-one
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C3 (C=O) | 165 - 175 |
| C5 | 120 - 140 |
| C6 | 120 - 140 |
| C2 | 50 - 60 |
| C5-CH₃ | 15 - 20 |
Note: Predicted values are based on analogous structures and may vary based on solvent and experimental conditions.
To unambiguously assign the proton and carbon signals and confirm the connectivity within the molecule, two-dimensional NMR experiments such as the Heteronuclear Multiple Quantum Coherence (HMQC) or Heteronuclear Single Quantum Coherence (HSQC) are employed. An HMQC spectrum would show correlations between directly bonded protons and carbons.
For instance, a cross-peak would be expected between the ¹H signal of the C2-proton and the ¹³C signal of the C2 carbon. Similarly, correlations would be observed for the C6-H and C6, the C2-methyl protons and the C2-methyl carbon, and the C5-methyl protons and the C5-methyl carbon. This technique is invaluable in confirming the assignments made from the one-dimensional spectra.
Infrared (IR) Spectroscopy for Characteristic Functional Group Identification
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations. The IR spectrum of 2,5-dimethyl-2H-1,4-thiazin-3(4H)-one is expected to exhibit several characteristic absorption bands.
A strong, sharp absorption band is anticipated in the region of 1650-1690 cm⁻¹, which is characteristic of the C=O stretching vibration of the cyclic amide (lactam) group. The N-H stretching vibration of the amide is expected to appear as a moderate to strong, somewhat broad band in the range of 3100-3300 cm⁻¹. The C-H stretching vibrations of the methyl and methine groups will likely be observed in the 2850-3000 cm⁻¹ region. Additionally, the C=C stretching of the vinyl group within the ring should give rise to an absorption band around 1600-1650 cm⁻¹. The C-S bond stretching is typically weaker and appears in the fingerprint region, usually between 600-800 cm⁻¹.
Table 3: Predicted IR Absorption Bands for 2,5-Dimethyl-2H-1,4-thiazin-3(4H)-one
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretch (Amide) | 3100 - 3300 | Medium-Strong, Broad |
| C-H Stretch | 2850 - 3000 | Medium |
| C=O Stretch (Amide) | 1650 - 1690 | Strong |
| C=C Stretch | 1600 - 1650 | Medium |
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular weight and, consequently, the elemental composition of a compound. For 2,5-dimethyl-2H-1,4-thiazin-3(4H)-one, with a molecular formula of C₆H₉NOS, the calculated exact mass can be determined with high accuracy.
HRMS analysis would be expected to show a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) that corresponds to the calculated exact mass. This precise mass measurement allows for the unambiguous confirmation of the molecular formula, distinguishing it from other potential structures with the same nominal mass. The fragmentation pattern observed in the mass spectrum can also provide further structural information, though a detailed analysis is beyond the scope of this section.
X-ray Crystallography for Solid-State Molecular Architecture and Conformation
While solution-state techniques like NMR provide invaluable data on molecular connectivity, X-ray crystallography offers a definitive view of the molecule's three-dimensional structure in the solid state. Although a crystal structure for 2,5-dimethyl-2H-1,4-thiazin-3(4H)-one is not publicly available, analysis of related 1,4-thiazin-3-one derivatives allows for a reasoned prediction of its solid-state conformation. nih.gov
The six-membered thiazinone ring is not planar and is expected to adopt a non-planar conformation, likely a twisted boat or a screw-boat conformation, to accommodate the sp³-hybridized C2 and N4 atoms. nih.gov The presence of the double bond between C5 and C6 introduces a region of planarity. The methyl groups at the C2 and C5 positions will have specific spatial orientations (axial or equatorial-like) depending on the ring puckering. In the crystal lattice, it is anticipated that intermolecular hydrogen bonding would occur between the N-H proton of one molecule and the carbonyl oxygen of a neighboring molecule, leading to the formation of chains or dimeric structures. nih.gov The precise bond lengths, bond angles, and torsion angles would be definitively determined by a successful crystallographic study.
Conformational Analysis of the 1,4-Thiazine Ring
The six-membered 1,4-thiazine ring is not planar and typically adopts a non-planar conformation to minimize steric and torsional strain. The presence of a sulfur atom, a nitrogen atom, and a carbonyl group within the ring, along with methyl substitutions at the 2 and 5 positions, would influence its preferred geometry. Generally, heterocyclic six-membered rings like 1,4-thiazine can exist in several conformations, such as chair, boat, or twist-boat forms.
In analogous heterocyclic systems, the ring often adopts a conformation that allows the substituents to occupy pseudo-equatorial positions to reduce steric hindrance. For the hypothetical 2,5-dimethyl-2H-1,4-thiazin-3(4H)-one, a detailed conformational analysis would involve the determination of key structural parameters.
| Bond Angles (°) | Varying around 109.5° and 120° | The angles formed by three consecutive atoms in the ring. |
Note: The data in this table is illustrative and based on general values for similar heterocyclic systems. Specific experimental values for 2,5-dimethyl-2H-1,4-thiazin-3(4H)-one are not available.
Intermolecular Interactions in Crystal Packing
The way molecules of 2,5-dimethyl-2H-1,4-thiazin-3(4H)-one would arrange themselves in a crystal lattice is dictated by a variety of intermolecular forces. The presence of a carbonyl group (C=O) and a secondary amine (N-H) group provides sites for hydrogen bonding, which would be a dominant factor in the crystal packing.
Table 2: Potential Intermolecular Interactions in the Crystal Structure
| Interaction Type | Donor | Acceptor | Potential Motif |
|---|---|---|---|
| Hydrogen Bonding | N-H | O=C | Chains, Dimers |
| van der Waals Forces | All atoms | All atoms | General packing stabilization |
| Dipole-Dipole Interactions | C=O, N-H | C=O, N-H | Alignment of polar groups |
Note: This table outlines the expected intermolecular interactions based on the chemical structure. Without experimental crystallographic data, the specific motifs and their geometric parameters cannot be confirmed.
Theoretical and Computational Chemistry of 2,5 Dimethyl 2h 1,4 Thiazin 3 4h One
Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics
A fundamental step in computational analysis is geometry optimization, which seeks to find the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. nih.gov For molecules related to the thiazinone family, DFT methods are employed to calculate the equilibrium geometry in the gas phase. nih.gov The optimized structure is confirmed to be a true energy minimum by performing a vibrational frequency analysis; the absence of imaginary frequencies indicates a stable structure. nih.gov
This analysis also predicts the molecule's vibrational spectra (Infrared and Raman). The calculated frequencies can be compared with experimental spectroscopic data to validate the computational model and assist in the assignment of vibrational bands to specific molecular motions, such as stretching, bending, and torsional modes. nih.gov For example, studies on similar heterocyclic systems have shown good agreement between calculated and experimental vibrational frequencies. nih.gov
Table 1: Predicted Geometrical Parameters for 2,5-Dimethyl-2H-1,4-thiazin-3(4H)-one (Illustrative Data) Note: These are hypothetical values based on typical bond lengths and angles for similar structures. Actual values would require specific DFT calculations for this molecule.
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length | C=O | 1.22 Å |
| Bond Length | C-S | 1.80 Å |
| Bond Length | C-N | 1.38 Å |
| Bond Angle | C-S-C | 101.5° |
| Bond Angle | C-N-C | 120.0° |
| Dihedral Angle | H-N-C=O | 180.0° |
Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules. A key application of MO theory in understanding chemical reactivity is Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. libretexts.orgyoutube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. bohrium.com A large gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more reactive. DFT calculations are routinely used to determine the energies of these frontier orbitals and the resulting energy gap for various thiazinone derivatives. bohrium.comnih.gov
Table 2: Illustrative Frontier Orbital Energies for 2,5-Dimethyl-2H-1,4-thiazin-3(4H)-one Note: These values are for illustrative purposes.
| Orbital | Energy (eV) |
|---|---|
| HOMO | -6.50 |
| LUMO | -1.25 |
| Energy Gap (ΔE) | 5.25 |
Molecular Dynamics (MD) Simulations for Conformational Landscapes
While geometry optimization identifies a single, lowest-energy structure, molecules are dynamic entities that constantly move and change shape. Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting atoms, MD simulations can generate trajectories that reveal the molecule's conformational landscape—the full range of shapes it can adopt and the relative energies of these conformations. mdpi.com
For a flexible molecule like 2,5-dimethyl-2H-1,4-thiazin-3(4H)-one, which contains a non-aromatic six-membered ring, MD simulations can elucidate the dynamics of ring puckering and the orientation of its methyl substituents. This information is crucial for understanding how the molecule might interact with biological targets, as its shape can significantly influence its binding affinity. nih.govnih.gov
Hirshfeld Surface Analysis for Intermolecular Interaction Characterization
In the solid state, the packing of molecules in a crystal is governed by a complex network of intermolecular interactions. Hirshfeld surface analysis is a modern computational tool used to visualize and quantify these interactions. bohrium.comnih.gov The Hirshfeld surface is a unique boundary for a molecule in a crystal, defined by the points where the electron distribution of the molecule contributes equally to the total electron density as the electron distribution from all other molecules in the crystal.
Table 3: Typical Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for Thiazinone-Related Structures Note: Data are representative examples from studies on similar heterocyclic systems. bohrium.comresearchgate.netnih.gov
| Interaction Type | Percentage Contribution (%) |
|---|---|
| H···H | 23.0 - 59.2 |
| O···H / H···O | 7.0 - 49.4 |
| C···H / H···C | 14.1 - 27.9 |
| S···H / H···S | Variable |
| C···C | Variable |
Quantum Chemical Descriptors for Reactivity Prediction
Beyond the HOMO-LUMO gap, DFT and other quantum chemical methods can be used to calculate a variety of molecular properties, known as quantum chemical descriptors, that help predict reactivity. rsc.org These descriptors provide quantitative measures of a molecule's response to chemical perturbations. nih.gov Key descriptors include:
Chemical Potential (μ): Related to the "escaping tendency" of an electron from the system.
Electronegativity (χ): The power of an atom or group to attract electrons.
Chemical Hardness (η) and Softness (S): Hardness measures the resistance to a change in electron distribution, while softness is its inverse. Hard molecules have a large HOMO-LUMO gap, and soft molecules have a small gap.
Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons.
These parameters are calculated from the energies of the frontier orbitals and are valuable for understanding reaction mechanisms and predicting the sites of electrophilic and nucleophilic attack. researchgate.netbhu.ac.in
Table 4: Illustrative Quantum Chemical Descriptors Note: Values are hypothetical and for illustrative purposes only.
| Descriptor | Formula | Illustrative Value (eV) |
|---|---|---|
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -3.875 |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.625 |
| Electronegativity (χ) | -μ | 3.875 |
| Electrophilicity Index (ω) | μ2 / 2η | 2.86 |
| Chemical Softness (S) | 1 / 2η | 0.19 |
Computational Studies on Tautomerism within the 2H-1,4-Thiazin-3(4H)-one System
Tautomers are isomers of a compound that readily interconvert, most commonly through the migration of a proton. nih.gov The 2H-1,4-thiazin-3(4H)-one core contains an amide functional group, which can potentially exhibit amide-imidic acid tautomerism. In this process, the proton from the nitrogen atom could migrate to the carbonyl oxygen, resulting in a hydroxyl group and a carbon-nitrogen double bond (an imidic acid or lactim form).
Computational methods, particularly DFT, are highly effective for studying tautomeric equilibria. researchgate.net By calculating the total electronic energies of the different tautomeric forms (e.g., the lactam vs. the lactim form), researchers can determine their relative stabilities. The calculations can also model the transition state for the interconversion process, providing the energy barrier for the tautomerization reaction. researchgate.net For many related heterocyclic systems, the keto or amide form is found to be significantly more stable than the corresponding enol or imidic acid tautomer, though this can be influenced by solvent effects and substitution patterns. nih.gov
Chemical Reactivity and Derivatization Chemistry of the 2,5 Dimethyl 2h 1,4 Thiazin 3 4h One Scaffold
Reactions at the Carbonyl Group (C=O)
The carbonyl group at the C3 position is a key functional handle for derivatization. As part of a lactam (a cyclic amide), its reactivity is influenced by the adjacent nitrogen and sulfur atoms. The carbonyl oxygen is a hydrogen bond acceptor, a property that has been observed in molecular docking studies of related benzothiazine derivatives with biological targets like acetylcholinesterase. nih.gov
Standard carbonyl chemistry is applicable to this moiety. Reduction of the C=O group can be attempted using various reducing agents. While some attempts at reducing the double bond in related benzothiazine systems using catalytic hydrogenation have been unsuccessful, the selective reduction of the carbonyl group in thiazine (B8601807) isomers has been reported, suggesting that suitable conditions could yield the corresponding alcohol or even the fully reduced thiazinane. nih.govdocumentsdelivered.com Nucleophilic addition reactions with organometallic reagents, such as Grignard or organolithium compounds, would be expected to yield tertiary alcohols, further expanding the molecular complexity.
Electrophilic and Nucleophilic Substitution Reactions on the Thiazine Ring
The thiazine ring itself presents several sites for substitution, allowing for modifications that can significantly alter the molecule's properties.
Halogenation and Subsequent Nucleophilic Displacement
Halogenation of the 2,5-dimethyl-2H-1,4-thiazin-3(4H)-one scaffold is an anticipated reaction pathway for introducing a versatile functional group. The most probable sites for electrophilic halogenation are the carbon atoms alpha to the heteroatoms or the carbonyl group. The C2 position, being adjacent to both the sulfur and nitrogen atoms, is a potential site for such reactions. Following halogenation, the introduced halogen atom can serve as a leaving group in subsequent nucleophilic substitution reactions, enabling the introduction of a wide array of functionalities such as amines, azides, thiols, or alkoxides. This two-step sequence is a powerful tool for generating diverse libraries of analogues.
Reactions Involving Nitrogen and Sulfur Atoms of the Ring
The heteroatoms within the thiazine ring are primary sites for chemical modification.
Nitrogen Atom: The nitrogen atom at position 4, being part of a secondary amide, possesses an acidic proton. Upon deprotonation with a suitable base, the resulting anion is a potent nucleophile. This allows for N-alkylation or N-acylation, a common and well-documented reaction for 2H-benzo[b] nih.govnih.govthiazin-3(4H)-one derivatives. nih.govresearchgate.netresearchgate.net These reactions are typically performed under phase transfer catalysis or by using bases like sodium hydroxide or potassium carbonate in an appropriate solvent. researchgate.netresearchgate.net This provides a straightforward method for attaching various side chains to the nitrogen atom, significantly influencing the molecule's steric and electronic properties.
Sulfur Atom: The sulfur atom at position 1 is in a thioether oxidation state (-2) and is susceptible to oxidation. libretexts.org Treatment with mild oxidizing agents, such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA), is expected to yield the corresponding sulfoxide (S=O). researchgate.net Further oxidation under stronger conditions would lead to the sulfone (SO₂). researchgate.netnih.gov The oxidation state of the sulfur atom profoundly impacts the geometry and electronic nature of the ring system. libretexts.orgnih.govnih.gov For instance, the oxidation of 3-chloro-2H-benzo[b] nih.govnih.govthiazine with m-CPBA readily produces the 1,1-dioxide (sulfone). nih.gov These oxidized derivatives are valuable synthetic targets in their own right, often exhibiting distinct biological activities.
| Reaction Type | Heteroatom | Typical Reagents/Conditions | Product Type | Reference Analogue System |
|---|---|---|---|---|
| N-Alkylation | Nitrogen (N4) | Alkyl halide, Base (e.g., K₂CO₃, NaOH), Solvent (e.g., Toluene, Acetone) | N-substituted thiazinone | Benzo[b] nih.govnih.govthiazin-3(4H)-one nih.govresearchgate.net |
| N-Acylation | Nitrogen (N4) | Acyl halide, Base | N-acyl thiazinone | Benzo[b] nih.govnih.govthiazin-3(4H)-one researchgate.net |
| Sulfur Oxidation | Sulfur (S1) | m-CPBA, H₂O₂ | Thiazinone-1-oxide (Sulfoxide) or Thiazinone-1,1-dioxide (Sulfone) | Benzo[b] nih.govnih.govthiazine nih.gov |
Transformations of the Dimethyl Substituents at C2 and C5
The two methyl groups on the thiazine ring offer additional, albeit more challenging, opportunities for derivatization.
C5-Methyl Group: This methyl group is attached to a carbon atom of an endocyclic double bond, creating an enamine-like system. The protons of this methyl group are expected to be weakly acidic and could potentially be removed by a strong base to generate a carbanion. This nucleophilic species could then react with various electrophiles, such as alkyl halides or carbonyl compounds (in an aldol-type reaction), allowing for chain extension at the C5 position.
C2-Methyl Group: The methyl group at the C2 position is situated on a carbon flanked by the sulfur and nitrogen atoms. Direct functionalization of this group is more challenging. However, modern synthetic methods, such as late-stage C(sp³)–H functionalization, could potentially enable the introduction of other groups at this position. princeton.eduyoutube.com Such reactions often proceed via radical intermediates and can be catalyzed by transition metals, offering a pathway to novel analogues that are inaccessible through traditional methods.
Ring-Opening and Ring-Contraction Reactions
The stability of the 1,4-thiazin-3-one ring can be compromised under certain conditions, leading to ring-opening or rearrangement reactions. The cyclic amide linkage is susceptible to hydrolysis under either strong acidic or basic conditions, which would cleave the N4-C3 bond and result in a ring-opened amino acid derivative. The low stability of some related benzothiazine derivatives under such conditions supports this possibility. nih.gov
Ring transformation reactions have also been observed in related systems. For example, the synthesis of 1,4-thiazin-3-ones can be achieved through the ring transformation of glycidic esters, indicating the thermodynamic accessibility of this scaffold from other cyclic precursors. rsc.org Furthermore, oxidative ring contraction has been reported for 1,2,6-thiadiazines, where treatment with an oxidizing agent leads to a five-membered 1,2,5-thiadiazole ring. researchgate.net While mechanistically distinct, this precedent suggests that under specific oxidative conditions, the 1,4-thiazin-3-one ring might undergo unforeseen rearrangements.
Exploration of Novel Reaction Pathways and Synthetic Utility
The 2,5-dimethyl-2H-1,4-thiazin-3(4H)-one scaffold is a promising building block for the synthesis of more complex molecules with potential applications in medicinal and materials chemistry. The various reactive sites—the carbonyl group, the N-H bond, the sulfur atom, and the methyl groups—allow for a multitude of derivatization strategies.
The synthetic utility of the parent benzothiazine scaffold has been demonstrated in the creation of potent acetylcholinesterase inhibitors for potential use in treating Alzheimer's disease. nih.govmdpi.com The core structure is also found in compounds with a wide range of other biological activities, including antimicrobial, antifungal, and anti-inflammatory properties. researchgate.netnih.gov The ability to systematically modify the scaffold at its various reactive sites makes it an attractive target for combinatorial chemistry and drug discovery campaigns. Novel reaction pathways, such as domino reactions that form multiple bonds in a single operation, could potentially use this scaffold to rapidly construct complex polycyclic heterocyclic systems. researchgate.net
| Reactive Site | Potential Reaction | Resulting Structure | Potential Application |
|---|---|---|---|
| Carbonyl (C3) | Reduction | 3-Hydroxy-tetrahydro-1,4-thiazine | Chiral building block |
| Nitrogen (N4) | Alkylation/Acylation | N-Substituted derivatives | Modulation of biological activity nih.gov |
| Sulfur (S1) | Oxidation | Sulfoxide/Sulfone derivatives | Altering polarity and biological profile nih.gov |
| C5-Methyl | Deprotonation-Electrophile addition | Chain-extended derivatives | SAR exploration |
| Thiazine Ring | Ring-opening (Hydrolysis) | Substituted mercapto-amino acid | Peptidomimetic synthesis |
Based on a comprehensive search of available scientific literature, there is no specific information regarding the applications of the chemical compound 2,5-dimethyl-2H-1,4-thiazin-3(4H)-one in the areas of advanced materials science, its role as a building block in complex heterocyclic synthesis, its integration into supramolecular assemblies, or its use as a precursor for functional organic materials.
Research in this area predominantly focuses on related, but structurally distinct, compounds such as benzo-fused 1,4-thiazinones or other derivatives of the 1,4-thiazin-3-one core. beilstein-journals.orgontosight.ainih.govnih.govnih.gov While the broader class of thiazinones is recognized for its utility as scaffolds in medicinal chemistry and in the synthesis of other heterocyclic systems, specific data and research findings for the 2,5-dimethyl substituted variant are not present in the reviewed literature. researchgate.netresearchgate.netpsu.edu
Consequently, it is not possible to provide a detailed and scientifically accurate article that adheres to the requested outline while focusing strictly on "2,5-dimethyl-2H-1,4-thiazin-3(4H)-one".
Q & A
Basic Research Questions
Q. How can 2,5-dimethyl-2H-1,4-thiazin-3(4H)-one be synthesized with high purity for experimental use?
- Methodology : A multi-step synthesis involving cyclization of thioamide precursors under controlled anhydrous conditions is commonly employed. For example, demonstrates the use of tetrazole intermediates in heterocyclic synthesis, which can be adapted by substituting appropriate methylated starting materials. Post-synthesis purification via column chromatography (using silica gel and ethyl acetate/hexane gradients) ensures high purity .
- Key Considerations : Monitor reaction progress via TLC and confirm purity using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS).
Q. What spectroscopic techniques are critical for characterizing 2,5-dimethyl-2H-1,4-thiazin-3(4H)-one?
- Methodology :
- ¹H/¹³C NMR : Identify methyl group environments (δ ~1.5–2.5 ppm for CH₃) and carbonyl/thiazine ring protons.
- FT-IR : Confirm the presence of C=O (1680–1720 cm⁻¹) and C-S (650–750 cm⁻¹) stretches.
- HRMS : Validate molecular formula (C₆H₉NOS) with <5 ppm mass accuracy.
Q. How does the stability of 2,5-dimethyl-2H-1,4-thiazin-3(4H)-one vary under different storage conditions?
- Methodology : Conduct accelerated stability studies by exposing the compound to:
- Temperature extremes (e.g., –20°C, 4°C, 25°C).
- Humidity (40–80% RH).
- Light (UV/visible).
Advanced Research Questions
Q. What strategies resolve contradictory bioactivity data for 2,5-dimethyl-2H-1,4-thiazin-3(4H)-one across studies?
- Methodology :
- Systematic Meta-Analysis : Compare experimental variables (e.g., solvent polarity, assay type, cell lines) across studies.
- Dose-Response Validation : Replicate assays with standardized protocols (e.g., IC₅₀ determination in triplicate).
Q. How can computational modeling predict the reactivity of 2,5-dimethyl-2H-1,4-thiazin-3(4H)-one in nucleophilic environments?
- Methodology :
- DFT Calculations : Optimize molecular geometry using B3LYP/6-31G(d) to determine electrophilic regions (e.g., carbonyl carbon).
- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., DMSO, water) to assess steric effects from methyl groups.
- Reference : provides a framework for using PubChem-derived SMILES strings (e.g.,
CC1=CC(=C(C=C1)C)NC2=NN=C(C(=O)N2)CC3=CC=CC=C3) to guide computational workflows .
- Reference : provides a framework for using PubChem-derived SMILES strings (e.g.,
Q. What experimental designs optimize the regioselective functionalization of 2,5-dimethyl-2H-1,4-thiazin-3(4H)-one?
- Methodology :
- Directed Lithiation : Use LDA (lithium diisopropylamide) at low temperatures (–78°C) to target specific methyl groups.
- Protecting Group Strategy : Temporarily block reactive sites (e.g., carbonyl) with trimethylsilyl chloride.
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the compound’s solubility in polar aprotic solvents?
- Methodology :
- Solubility Screening : Test in DMSO, DMF, and acetonitrile at concentrations from 0.1–50 mM.
- Dynamic Light Scattering (DLS) : Detect aggregation phenomena that may skew solubility measurements.
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

